4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide
Description
The compound 4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a heterocyclic molecule featuring a thieno[3,4-c]pyrazole core fused with a benzamide group. Its structure includes a 2-methylphenyl substituent on the pyrazole ring and a 3-nitrobenzamide moiety with a para-chloro substitution.
Properties
IUPAC Name |
4-chloro-N-[2-(2-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15ClN4O3S/c1-11-4-2-3-5-16(11)23-18(13-9-28-10-15(13)22-23)21-19(25)12-6-7-14(20)17(8-12)24(26)27/h2-8H,9-10H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANPJEHRHPZZZBE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C(=C3CSCC3=N2)NC(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thieno[3,4-c]pyrazole Core: This step involves the cyclization of a suitable precursor, such as a 2-aminothiophene derivative, with a hydrazine derivative under acidic or basic conditions.
Introduction of the Nitrobenzamide Group: The nitrobenzamide moiety can be introduced through a nucleophilic substitution reaction, where a nitrobenzoyl chloride reacts with the thieno[3,4-c]pyrazole intermediate in the presence of a base such as triethylamine.
Chlorination of the Phenyl Ring: The final step involves the chlorination of the phenyl ring using a chlorinating agent like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction of the nitro group can be achieved using reducing agents such as tin(II) chloride or iron powder in acidic conditions, resulting in the formation of the corresponding amine.
Substitution: The chloro group on the phenyl ring can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Tin(II) chloride, iron powder
Substitution: Amines, thiols
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives
Scientific Research Applications
4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyrazolo-Thieno Frameworks
Compounds featuring pyrazolo-thieno scaffolds exhibit diverse pharmacological and chemical properties. For example:
- 3-(4-Methyl-2-phenyl-2,3,3a,6-tetrahydropyrazolo[3,4-c]pyrazol-3-yl)-5-nitro-2-phenyl-1H-indole (3a) and its derivatives (e.g., 4a–4c) share structural motifs with the target compound. These analogs incorporate nitro groups and chlorophenyl substituents, synthesized via reactions with ethanol, water, and thiocyanate derivatives, yielding products with melting points between 210–242°C and moderate yields (58–68%) .
Table 1: Comparison of Pyrazolo-Thieno Derivatives
*Data for the target compound inferred from structural analogs.
Functional Group Comparisons
- Nitrobenzamide Derivatives: The 3-nitrobenzamide group is critical for electronic and steric effects. For instance, N-(2-aminoethyl)-4-chloro-N-(4-chlorophenyl)-3-nitrobenzamide hydrochloride (35) demonstrates the influence of nitro and chloro groups on bioactivity, as evidenced by its anti-trypanosomal properties .
- Chlorophenyl vs. Methylphenyl Substituents: Substitution at the pyrazole ring (e.g., 4-chlorophenyl in vs.
Key Research Findings and Implications
- Bioactivity: Pyrazolo-thieno compounds (e.g., ) often target enzymes or receptors due to their planar aromatic systems. The nitro group may enhance electrophilic reactivity, while chloro substituents improve metabolic stability .
- Spectroscopic Trends : The ESI MS data for compound 35 (m/z 354.4) suggests a molecular weight consistent with nitrobenzamide derivatives, providing a benchmark for characterizing the target compound .
- Synthetic Challenges: The thieno[3,4-c]pyrazole core requires precise regioselective reactions, as seen in , where similar amines are synthesized via multi-step protocols.
Biological Activity
4-chloro-N-[2-(2-methylphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]-3-nitrobenzamide is a synthetic compound belonging to the class of thieno[3,4-c]pyrazole derivatives. These compounds have garnered significant attention due to their diverse biological activities, including antitumor, anti-inflammatory, and antimicrobial properties. This article provides a detailed overview of the biological activity associated with this compound, supported by relevant studies and data.
Chemical Structure and Properties
The molecular formula of this compound is . The compound features a thieno[3,4-c]pyrazole core substituted with a nitro group and a chlorobenzamide moiety. The presence of these functional groups is crucial for its biological activity.
Biological Activity Overview
Research has indicated that thieno[3,4-c]pyrazole derivatives exhibit various pharmacological effects. The following sections summarize key findings related to the biological activity of this compound.
Antitumor Activity
Several studies have highlighted the antitumor potential of thieno[3,4-c]pyrazole derivatives. For instance:
- Mechanism of Action : These compounds are known to inhibit specific kinases involved in cancer cell proliferation. In particular, they have shown efficacy against BRAF(V600E) mutations and other targets such as EGFR and Aurora-A kinase .
- Case Study : A recent study demonstrated that derivatives similar to this compound exhibited IC50 values in the micromolar range against various cancer cell lines, suggesting significant cytotoxic effects.
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects:
- Inhibition of Cytokines : Research indicates that thieno[3,4-c]pyrazole derivatives can reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6 in vitro. This suggests potential applications in treating inflammatory diseases .
- Mechanistic Insights : The anti-inflammatory action may be attributed to the inhibition of NF-kB signaling pathways, which play a critical role in inflammation regulation.
Antimicrobial Activity
Thieno[3,4-c]pyrazole derivatives have shown promising antimicrobial properties:
- Broad Spectrum Activity : Studies have reported effective inhibition of both Gram-positive and Gram-negative bacteria as well as antifungal activity against various phytopathogenic fungi. For example, compounds similar to this compound were evaluated against common pathogens with notable results .
Data Table: Biological Activities Summary
Q & A
Q. What are the common synthetic routes for preparing this compound, and what reaction conditions are critical for achieving high yields?
The synthesis typically involves multi-step reactions starting with the construction of the thieno[3,4-c]pyrazole core via cyclization of thiophene and pyrazole precursors. Key steps include:
- Core Formation : Cyclocondensation of thiophene derivatives with hydrazine or substituted hydrazides under reflux conditions in solvents like ethanol or DMF .
- Substituent Introduction : Subsequent coupling of the core with chlorophenyl and nitrobenzamide groups via nucleophilic substitution or amidation. Temperature control (e.g., 60–80°C) and anhydrous conditions are critical to avoid side reactions .
- Purification : Column chromatography or recrystallization from ethanol/water mixtures to isolate the product.
Optimization Tips :
- Use catalysts like DMAP for amide bond formation to enhance efficiency.
- Monitor reaction progress via TLC and adjust stoichiometry to minimize byproducts .
Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?
Key techniques include:
- NMR Spectroscopy :
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¹H/¹³C NMR : Identify proton environments (e.g., aromatic protons at δ 7.0–8.5 ppm) and confirm substituent connectivity .
-
2D NMR (COSY, HSQC) : Resolve overlapping signals in the thieno-pyrazole core .
- Mass Spectrometry (HRMS) : Verify molecular weight and fragmentation patterns .
- IR Spectroscopy : Detect functional groups (e.g., NO₂ stretching at ~1520 cm⁻¹) .
Common Pitfalls :
- Impurities from incomplete purification may obscure spectral data. Always cross-validate with elemental analysis .
Q. What preliminary biological assays are recommended to assess its pharmacological potential?
Initial screening should focus on:
- Enzyme Inhibition Assays : Test against kinases or proteases using fluorometric/colorimetric substrates (e.g., ATPase activity for kinase targets) .
- Cytotoxicity Screening : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to evaluate IC₅₀ values .
- Receptor Binding Studies : Radioligand displacement assays for GPCRs or nuclear receptors .
Data Interpretation :
- Compare results with structurally similar thieno-pyrazole derivatives to identify SAR trends .
Advanced Questions
Q. How can researchers resolve contradictions in crystallographic data when determining the compound’s solid-state structure using SHELX?
- Data Collection : Use high-resolution synchrotron X-ray data (d-spacing < 1 Å) to reduce noise .
- Twinning Analysis : Employ SHELXD to detect twinning ratios and refine using TWIN/BASF commands in SHELXL .
- Validation Tools : Cross-check with PLATON’s ADDSYM to avoid overinterpretation of pseudo-symmetry .
Case Study :
- For a similar compound, refining anisotropic displacement parameters resolved discrepancies in thermal ellipsoid orientations .
Q. What computational methods are suitable for predicting binding affinity with biological targets?
- Molecular Docking (AutoDock Vina, Glide) : Simulate interactions with active sites of kinases or proteases. Focus on halogen bonding (Cl, NO₂ groups) with hydrophobic pockets .
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns trajectories. Validate with experimental IC₅₀ values .
- Free Energy Perturbation (FEP) : Quantify ΔΔG for substituent modifications .
Validation :
- Correlate computational ΔG values with SPR (Surface Plasmon Resonance) binding constants .
Q. What strategies optimize regioselectivity during thieno-pyrazole synthesis to minimize byproducts?
- Precursor Design : Use electron-withdrawing groups (e.g., NO₂) on the benzamide moiety to direct cyclization .
- Catalytic Control : Employ Pd(OAc)₂ with PPh₃ to favor C-3 substitution over C-5 .
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack at the desired position .
Case Study :
- Replacing THF with DMF increased regioselectivity from 65% to 89% in a related thieno-pyrazole synthesis .
Q. How can researchers address discrepancies between theoretical and experimental NMR chemical shifts?
- DFT Calculations (Gaussian 16) : Optimize geometry at B3LYP/6-311+G(d,p) level and compute chemical shifts with GIAO approximation .
- Solvent Corrections : Include PCM models for DMSO or CDCl₃ to match experimental conditions .
- Error Analysis : Root-mean-square deviations (RMSD) > 0.5 ppm suggest conformational flexibility; perform VT-NMR to probe dynamics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
